molecular formula C16H22N6O B6009030 1-isobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide

1-isobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide

Katalognummer B6009030
Molekulargewicht: 314.39 g/mol
InChI-Schlüssel: GAZDEMNOTCDXCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-isobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide, also known as Ro-115-1240, is a compound that belongs to the class of proline-based drugs. It was first synthesized by Hoffmann-La Roche in 1994 and has been studied for its potential applications in various fields of scientific research.

Wissenschaftliche Forschungsanwendungen

1-isobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide has been studied for its potential applications in various fields of scientific research, including neuroscience, cardiovascular research, and cancer research. In neuroscience, 1-isobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide has been shown to have anxiolytic and antidepressant effects in animal models (Hogg et al., 2004). In cardiovascular research, 1-isobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide has been studied for its potential use as a drug to treat hypertension (Gross et al., 2008). In cancer research, 1-isobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide has been shown to inhibit the growth of cancer cells in vitro (Kong et al., 2013).

Wirkmechanismus

The mechanism of action of 1-isobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide involves its binding to the sigma-1 receptor, a protein that is widely expressed in the central nervous system and other tissues. Binding of 1-isobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide to the sigma-1 receptor results in the modulation of various signaling pathways, including calcium signaling, protein kinase C signaling, and nitric oxide signaling (Maurice et al., 2002). These signaling pathways are involved in various physiological processes, including neurotransmission, cardiovascular function, and cell proliferation.
Biochemical and Physiological Effects:
1-isobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide has been shown to have various biochemical and physiological effects, including anxiolytic and antidepressant effects, vasodilatory effects, and anti-cancer effects. In animal models, 1-isobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide has been shown to reduce anxiety-like behavior and increase the time spent in the open arms of the elevated plus maze (Hogg et al., 2004). 1-isobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide has also been shown to induce vasodilation in isolated rat aorta rings (Gross et al., 2008). In cancer cells, 1-isobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide has been shown to inhibit cell proliferation and induce apoptosis (Kong et al., 2013).

Vorteile Und Einschränkungen Für Laborexperimente

1-isobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide has several advantages for lab experiments, including its high purity and stability, and its well-defined mechanism of action. However, 1-isobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide also has some limitations, including its relatively low potency and selectivity for the sigma-1 receptor compared to other sigma-1 receptor ligands.

Zukünftige Richtungen

For research on 1-isobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide include the development of more potent and selective sigma-1 receptor ligands, and the investigation of its potential applications in other fields of scientific research.

Synthesemethoden

The synthesis of 1-isobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide involves the reaction of 3-(1H-tetrazol-1-yl)aniline with isobutylprolinol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) (Meyer et al., 1994). The resulting product is then purified using chromatography techniques to obtain 1-isobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide in its pure form.

Eigenschaften

IUPAC Name

1-(2-methylpropyl)-N-[3-(tetrazol-1-yl)phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-12(2)10-21-8-4-7-15(21)16(23)18-13-5-3-6-14(9-13)22-11-17-19-20-22/h3,5-6,9,11-12,15H,4,7-8,10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZDEMNOTCDXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCC1C(=O)NC2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.